Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H17ClF3N3O6S3 and its molecular weight is 547.96. The purity is usually 95%.
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Biological Activity
Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following key components:
- Thieno[2,3-c]pyridine core : A bicyclic structure known for various biological activities.
- Bis(methylsulfonyl)amino group : This modification enhances solubility and bioactivity.
- Trifluoromethyl and chloro substituents : These halogenated groups can influence the compound's pharmacokinetics and potency.
Molecular Formula
The molecular formula is C18H20ClF3N2O4S2, indicating a relatively large and complex molecule.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Signaling Pathways : It has been suggested that compounds with similar structures can inhibit critical signaling pathways involved in cancer progression, such as the Hedgehog (Hh) signaling pathway. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .
- Anticancer Properties : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine compounds can induce apoptosis in cancer cells. The ability to selectively target tumor cells while sparing normal cells is a crucial aspect of its potential use in oncology .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
In a study investigating new anticancer compounds, researchers screened a library of drugs on multicellular spheroids and identified several promising candidates. Among these, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of the Hh signaling pathway and subsequent apoptosis induction .
Case Study 2: Inhibition of Hedgehog Signaling
Another study focused on the design of Hh pathway inhibitors for cancer treatment. Compounds similar to the target molecule were synthesized and tested for their ability to inhibit Hhat-mediated Shh palmitoylation. Results indicated that modifications in the thienopyridine structure could enhance inhibitory activity against Hh signaling, suggesting a viable pathway for drug development targeting this mechanism .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cells; inhibits Hh signaling |
Anti-inflammatory | Potential to reduce inflammation in chronic conditions |
Enzyme Inhibition | Targets specific enzymes involved in cancer progression |
Table 2: Structural Modifications and Their Effects
Modification | Effect on Bioactivity |
---|---|
Addition of bis(methylsulfonyl) | Increased solubility and bioavailability |
Trifluoromethyl group | Enhanced potency through improved pharmacokinetics |
Chloro substituent | Potentially increases binding affinity to target sites |
Properties
IUPAC Name |
methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O6S3/c1-30-16(25)13-10-4-5-23(14-11(18)6-9(7-22-14)17(19,20)21)8-12(10)31-15(13)24(32(2,26)27)33(3,28)29/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKYCZHAMIHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N(S(=O)(=O)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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